molecular formula C15H17N3S B5872663 N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea

N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea

Cat. No. B5872663
M. Wt: 271.4 g/mol
InChI Key: ODLDHIXFQJMSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea, also known as EPTU, is a chemical compound that belongs to the class of thioureas. It is a white crystalline powder with a molecular formula of C14H16N2S and a molecular weight of 252.35 g/mol. EPTU has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been reported to have antioxidant properties, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea in lab experiments is its potency and selectivity towards cancer cells. N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to exhibit minimal toxicity towards normal cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions that can be explored in the research of N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea. One of the potential areas of interest is the development of new formulations of N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea that can improve its solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor activity of N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea, which may lead to the development of new cancer therapies. Additionally, the antimicrobial properties of N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea can be further explored for the development of new antimicrobial agents.

Synthesis Methods

N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-ethylphenyl isothiocyanate with 3-methyl-2-pyridinylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea. The synthesis of N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been well-documented in scientific literature, and several modifications have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea exhibits potent antitumor activity against various cancer cell lines. N-(4-ethylphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

1-(4-ethylphenyl)-3-(3-methylpyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-3-12-6-8-13(9-7-12)17-15(19)18-14-11(2)5-4-10-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLDHIXFQJMSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC2=C(C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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